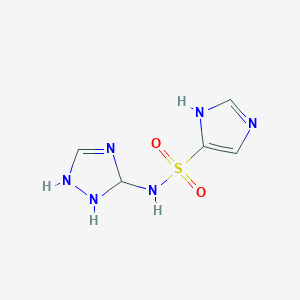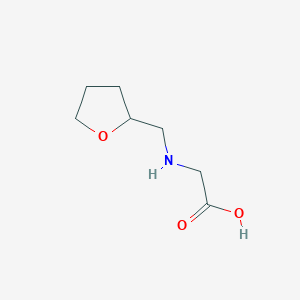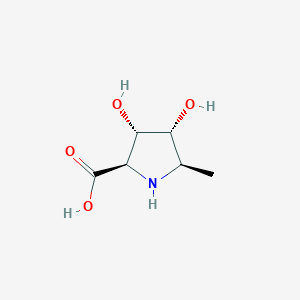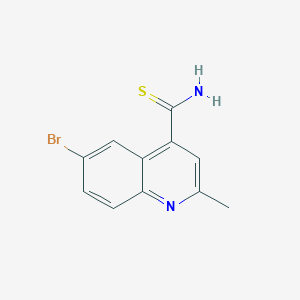
6-Bromo-2-methylquinoline-4-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-methylquinoline-4-carbothioamide is a chemical compound with the molecular formula C11H9BrN2S It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylquinoline-4-carbothioamide typically involves the bromination of 2-methylquinoline followed by the introduction of a carbothioamide group at the 4-position. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The subsequent introduction of the carbothioamide group can be carried out using thiourea under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-Bromo-2-methylquinoline-4-carbothioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives.
Oxidation Reactions: Sulfonamide derivatives.
Reduction Reactions: Amine derivatives.
Coupling Reactions: Biaryl or diaryl derivatives.
科学研究应用
6-Bromo-2-methylquinoline-4-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying enzyme interactions and protein-ligand binding.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and natural product derivatives.
作用机制
The mechanism of action of 6-Bromo-2-methylquinoline-4-carbothioamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The bromine and carbothioamide groups can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.
相似化合物的比较
Similar Compounds
- 6-Bromo-2-chloro-4-methylquinoline
- 6-Bromo-2-methylquinoline
- 2-Methylquinoline-4-carbothioamide
Uniqueness
6-Bromo-2-methylquinoline-4-carbothioamide is unique due to the presence of both bromine and carbothioamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, distinguishing it from other similar compounds.
属性
CAS 编号 |
62174-09-8 |
|---|---|
分子式 |
C11H9BrN2S |
分子量 |
281.17 g/mol |
IUPAC 名称 |
6-bromo-2-methylquinoline-4-carbothioamide |
InChI |
InChI=1S/C11H9BrN2S/c1-6-4-9(11(13)15)8-5-7(12)2-3-10(8)14-6/h2-5H,1H3,(H2,13,15) |
InChI 键 |
NBWVCZSEIZRFTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



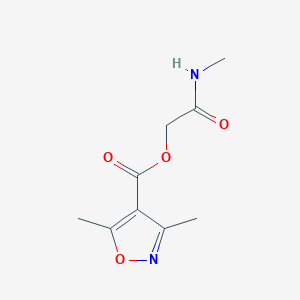
![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)

![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)
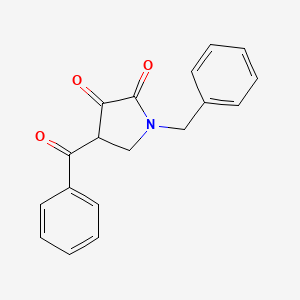

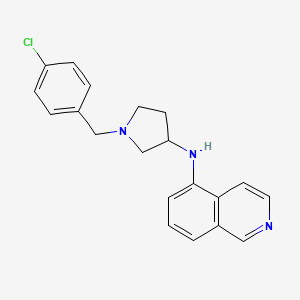
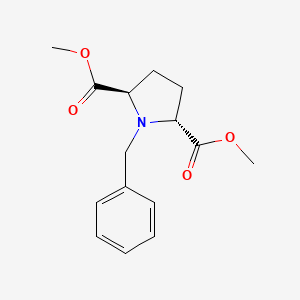
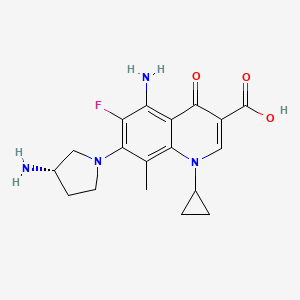
![3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207718.png)
